(2Z)-2-[(2,4-dichloroanilino)methylidene]-4-methylsulfanyl-3-oxobutanenitrile
Overview
Description
(2Z)-2-[(2,4-dichloroanilino)methylidene]-4-methylsulfanyl-3-oxobutanenitrile is an organic compound characterized by its complex structure, which includes a dichloroaniline group, a methylidene linkage, a methylsulfanyl group, and a butanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2,4-dichloroanilino)methylidene]-4-methylsulfanyl-3-oxobutanenitrile typically involves the condensation of 2,4-dichloroaniline with a suitable aldehyde or ketone precursor under controlled conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the imine linkage. The presence of the methylsulfanyl group can be introduced through nucleophilic substitution reactions using appropriate thiol reagents.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the synthesis. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the imine linkage, converting it to an amine.
Substitution: The dichloroaniline moiety may participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (2Z)-2-[(2,4-dichloroanilino)methylidene]-4-methylsulfanyl-3-oxobutanenitrile can serve as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block for constructing diverse chemical entities.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets, which could be explored in pharmacological studies.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for therapeutic properties. The presence of the dichloroaniline group hints at possible antimicrobial or anticancer activities, which warrant further research.
Industry
In material science, the compound’s unique structure could be utilized in the design of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which (2Z)-2-[(2,4-dichloroanilino)methylidene]-4-methylsulfanyl-3-oxobutanenitrile exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[(2,4-dichloroanilino)methylidene]-3-oxobutanenitrile: Lacks the methylsulfanyl group.
(2Z)-2-[(2,4-dichloroanilino)methylidene]-4-methylsulfanyl-3-oxobutanal: Contains an aldehyde group instead of a nitrile.
(2Z)-2-[(2,4-dichloroanilino)methylidene]-4-methylsulfanyl-3-oxobutylamine: Contains an amine group instead of a nitrile.
Uniqueness
The presence of both the dichloroaniline and methylsulfanyl groups in (2Z)-2-[(2,4-dichloroanilino)methylidene]-4-methylsulfanyl-3-oxobutanenitrile distinguishes it from similar compounds. These functional groups confer unique reactivity and potential biological activity, making it a compound of interest for further study.
Properties
IUPAC Name |
(2Z)-2-[(2,4-dichloroanilino)methylidene]-4-methylsulfanyl-3-oxobutanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-18-7-12(17)8(5-15)6-16-11-3-2-9(13)4-10(11)14/h2-4,6,16H,7H2,1H3/b8-6- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRNTNPSQGFSBT-VURMDHGXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)C(=CNC1=C(C=C(C=C1)Cl)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC(=O)/C(=C\NC1=C(C=C(C=C1)Cl)Cl)/C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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